![molecular formula C19H23N3O4S2 B2432692 N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851780-74-0](/img/structure/B2432692.png)

N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

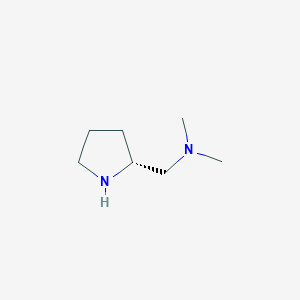

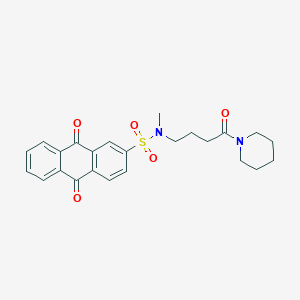

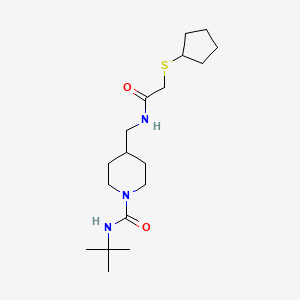

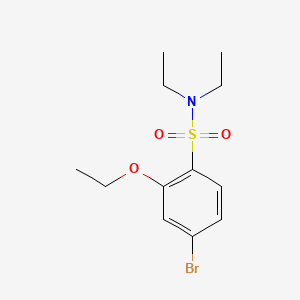

The compound “N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-methylphenyl group and an ethanesulfonyl group. The entire pyrazole moiety is further attached to a phenyl ring through a methanesulfonamide linkage .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The pyrazole ring, being aromatic, would contribute to the overall stability of the molecule. The presence of the sulfonamide linkage could lead to the formation of intramolecular hydrogen bonds, potentially influencing the compound’s conformation and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The pyrazole ring might undergo electrophilic substitution reactions, while the sulfonamide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like sulfonamide could increase its solubility in polar solvents. The compound’s stability, melting point, boiling point, and other properties would depend on the specific arrangement of atoms and the intramolecular interactions .科学的研究の応用

- CCG-28638 has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. It may inhibit specific signaling pathways or target proteins involved in tumor growth and metastasis .

- CCG-28638 is known to inhibit certain kinases, including SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1). Kinase inhibition plays a crucial role in regulating cellular processes, making this compound relevant for drug discovery and personalized medicine .

- Some studies suggest that CCG-28638 exhibits anti-inflammatory effects. It may modulate immune responses by affecting cytokine production or inhibiting inflammatory pathways. Researchers explore its potential in treating autoimmune diseases and chronic inflammation .

- Neuroprotective properties of CCG-28638 have been investigated. It may enhance neuronal survival, reduce oxidative stress, or modulate neurotransmitter systems. Researchers study its potential in conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .

- CCG-28638’s impact on cardiovascular health is an emerging area of interest. It may influence vascular function, endothelial cell behavior, or platelet aggregation. Researchers explore its potential in preventing or treating cardiovascular diseases .

- Researchers have used CCG-28638 as a chemical probe to study specific protein interactions or structural features. Its unique chemical scaffold allows for targeted modifications, aiding in understanding biological processes .

Cancer Research and Targeted Therapy

Kinase Inhibition

Anti-Inflammatory Properties

Neuroprotection and Neurodegenerative Diseases

Cardiovascular Applications

Chemical Biology and Structural Studies

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures. Without specific toxicity data for this compound, it’s difficult to comment on its potential hazards .

将来の方向性

特性

IUPAC Name |

N-[4-[2-ethylsulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)22-19(16-7-5-14(2)6-8-16)13-18(20-22)15-9-11-17(12-10-15)21-27(3,23)24/h5-12,19,21H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZGVDJUWFIIES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)

![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)

![2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432614.png)

![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2432618.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2432620.png)

![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432625.png)

![N-(4-acetylphenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432627.png)

![3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide](/img/structure/B2432629.png)

![2-[4-(hydrazinocarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2432632.png)